molecular formula C12H9ClN4O2S B2696350 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide CAS No. 1384640-82-7

6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide

Cat. No.: B2696350
CAS No.: 1384640-82-7
M. Wt: 308.74
InChI Key: HPYTUYWUJHZVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide is a complex organic compound featuring a pyridine ring system substituted with chlorine, cyano, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 5-methylpyridine-3-sulfonamide, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves coupling with 5-cyanopyridin-2-amine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The chlorine atom in the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound for understanding the interactions between small molecules and proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its sulfonamide group provides unique chemical and physical properties that can be exploited in various applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyano group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-carboxamide
  • 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-thiol
  • 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-amine

Uniqueness

Compared to similar compounds, 6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor antagonists.

Properties

IUPAC Name

6-chloro-N-(5-cyanopyridin-2-yl)-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S/c1-8-4-10(7-16-12(8)13)20(18,19)17-11-3-2-9(5-14)6-15-11/h2-4,6-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYTUYWUJHZVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.